molecular formula C16H17NO4S3 B2899449 5-ethyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide CAS No. 2034334-20-6

5-ethyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2899449
CAS No.: 2034334-20-6
M. Wt: 383.5
InChI Key: CTKKVKWRBPRRBF-UHFFFAOYSA-N
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Description

5-ethyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound featuring multiple heterocyclic rings, including furan and thiophene, which are known for their aromatic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Core Structure: The initial step involves the formation of the thiophene and furan rings. This can be achieved through cyclization reactions using appropriate precursors.

    Functional Group Introduction:

    Hydroxylation and Alkylation: The hydroxyl group can be introduced through oxidation reactions, and the ethyl group can be added via alkylation reactions using ethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of catalysts, controlled reaction environments (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The aromatic rings (furan and thiophene) can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or nitrating mixtures (HNO₃/H₂SO₄).

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In organic synthesis, 5-ethyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development. Its sulfonamide group is known for antibacterial properties, and the presence of multiple aromatic rings could contribute to interactions with biological targets.

Industry

In materials science, the compound’s aromatic rings and functional groups could be useful in the development of organic electronic materials, such as organic semiconductors or conductive polymers.

Mechanism of Action

The mechanism by which 5-ethyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group could mimic natural substrates or inhibitors, while the aromatic rings could facilitate binding through π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    5-ethyl-N-(2-(furan-2-yl)-2-hydroxyethyl)thiophene-2-sulfonamide: Lacks the additional thiophene ring, potentially altering its chemical and biological properties.

    N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide: Lacks the ethyl group, which might affect its reactivity and solubility.

Uniqueness

The presence of both furan and thiophene rings, along with the sulfonamide and hydroxyl groups, makes 5-ethyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide unique

Properties

IUPAC Name

5-ethyl-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S3/c1-2-12-7-8-15(23-12)24(19,20)17-11-16(18,13-5-3-9-21-13)14-6-4-10-22-14/h3-10,17-18H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKKVKWRBPRRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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